molecular formula C8H11N3O B6253309 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde CAS No. 1368107-18-9

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

Cat. No.: B6253309
CAS No.: 1368107-18-9
M. Wt: 165.2
InChI Key:
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde: is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine with formylating agents to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization and formylation processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid.

    Reduction: 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-methanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties make it suitable for applications in materials science .

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the fused ring system can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

  • 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-ylmethanamine
  • 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
  • 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-methanol

Comparison: Compared to its analogs, 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and biological activity. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1368107-18-9

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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